Propyltrenbolone

説明

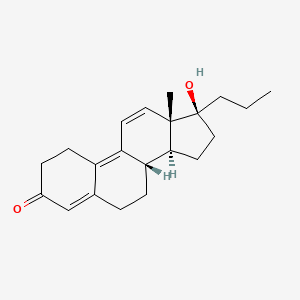

Structure

3D Structure

特性

分子式 |

C21H28O2 |

|---|---|

分子量 |

312.4 g/mol |

IUPAC名 |

(8S,13S,14S,17S)-17-hydroxy-13-methyl-17-propyl-1,2,6,7,8,14,15,16-octahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C21H28O2/c1-3-10-21(23)12-9-19-18-6-4-14-13-15(22)5-7-16(14)17(18)8-11-20(19,21)2/h8,11,13,18-19,23H,3-7,9-10,12H2,1-2H3/t18-,19+,20+,21+/m1/s1 |

InChIキー |

DHBPMXVCCQUSSE-ANULTFPQSA-N |

異性体SMILES |

CCC[C@@]1(CC[C@@H]2[C@@]1(C=CC3=C4CCC(=O)C=C4CC[C@@H]23)C)O |

正規SMILES |

CCCC1(CCC2C1(C=CC3=C4CCC(=O)C=C4CCC23)C)O |

製品の起源 |

United States |

Chemical Synthesis Strategies for Propyltrenbolone and Analogues

Methodologies for Stereoselective Synthesis

The stereochemistry at the C-17 position is crucial for the biological activity of the steroid. In the synthesis of propyltrenbolone, the desired product is the 17α-propyl, 17β-hydroxy epimer. The addition of the Grignard reagent to the 17-keto group can potentially lead to two different stereoisomers.

Controlling the stereoselectivity of this addition is a significant challenge in steroid synthesis. The outcome of the Grignard reaction is influenced by several factors, including:

Steric Hindrance: The approach of the nucleophile to the carbonyl group is directed by the steric bulk of the existing steroid framework. The β-face of the steroid is generally more hindered due to the presence of the C-18 methyl group, which typically favors the α-attack of the nucleophile, leading to the desired 17β-hydroxy group.

Reaction Conditions: Temperature, solvent, and the nature of the Grignard reagent can influence the stereochemical outcome. For instance, the use of cerium (III) chloride with Grignard reagents has been shown to improve the efficiency of addition to 17-ketosteroids. researchgate.net

Chelation Control: In some cases, chelation of the Grignard reagent to a nearby functional group can direct the stereochemistry of the addition.

While specific studies on the stereoselective synthesis of this compound are not widely published, the principles derived from the synthesis of other 17α-alkylated steroids are applicable. wikipedia.org The predominant formation of the 17α-alkyl-17β-hydroxy isomer is generally expected due to the steric factors mentioned above.

Novel Synthetic Routes and Reaction Development

Research in steroid synthesis is continually exploring novel routes and reaction methodologies to improve efficiency, yield, and stereoselectivity. For trenbolone (B1683226) analogues, this includes the development of new ways to construct the triene system and to introduce the C-17 substituent.

One area of development is the use of alternative organometallic reagents for the 17α-alkylation. While Grignard reagents are common, organolithium and other organometallic compounds can also be employed. google.com

Another approach involves the use of enzymatic or biocatalytic methods. While not a fully synthetic route, enzymes can be used to perform specific transformations with high stereoselectivity, which can be advantageous in a multi-step synthesis.

The Reformatsky reaction, which involves the reaction of an α-halo ester with a carbonyl compound in the presence of zinc, offers an alternative to the Grignard reaction for forming carbon-carbon bonds and could potentially be adapted for the synthesis of steroid side chains. science.govresearchgate.netwikipedia.orgresearchgate.netbeilstein-journals.org

The synthesis of "designer" steroids, which are often analogues of known anabolic steroids created to evade detection, drives the development of novel and often clandestine synthetic methods. acs.orgnih.govresearchgate.netwada-ama.orgdshs-koeln.de These efforts, while illicit, contribute to the broader knowledge of steroid chemistry and potential synthetic pathways.

| Reaction Type | Reagents | Purpose in Steroid Synthesis | Potential Application for this compound |

| Grignard Reaction | Propylmagnesium bromide, 17-keto-trenbolone precursor | Introduction of the C-17α alkyl group | Direct synthesis of the 17α-propyl side chain. google.comlibretexts.orgopenstax.orgmasterorganicchemistry.com |

| Oppenauer Oxidation | Aluminum isopropoxide, acetone | Oxidation of a hydroxyl group to a ketone | Conversion of a 3-hydroxy steroid to a 3-keto steroid. |

| Birch Reduction | Na/NH3, EtOH | Reduction of an aromatic ring | Initial step in the synthesis of the 4,9-diene system from an estrone (B1671321) derivative. |

| Reformatsky Reaction | α-bromoester, zinc, 17-keto steroid | Formation of a β-hydroxy ester at C-17 | Alternative method for introducing a side chain at C-17. science.govresearchgate.netwikipedia.orgresearchgate.netbeilstein-journals.org |

Computational Approaches in Synthetic Planning

Computational chemistry has become an invaluable tool in modern organic synthesis, including the complex field of steroid chemistry. In the context of this compound synthesis, computational methods can be applied in several ways:

Reaction Mechanism and Stereoselectivity Prediction: Quantum mechanical calculations can be used to model the transition states of key reactions, such as the Grignard addition to the 17-keto group. By comparing the energies of the different transition states leading to the α- and β-isomers, the stereochemical outcome of the reaction can be predicted. researchgate.net This allows for the in silico screening of reaction conditions to identify those that would favor the desired 17α-propyl isomer.

Conformational Analysis: Understanding the three-dimensional structure of the steroid precursor and the intermediate species is crucial for predicting reactivity. Computational methods can provide detailed information about the preferred conformations of these molecules, which can help in rationalizing the observed stereoselectivity.

Spectroscopic Data Prediction: Computational models can predict spectroscopic data, such as NMR chemical shifts, which can aid in the characterization and identification of the synthesized products and intermediates.

While specific computational studies on the synthesis of this compound are not extensively documented in public literature, the general application of these methods to steroid synthesis is well-established. researchgate.netnih.gov These computational tools provide a powerful means to guide synthetic planning, optimize reaction conditions, and understand the fundamental principles governing the chemical transformations involved in the synthesis of complex molecules like this compound.

Advanced Analytical Characterization and Methodological Development

Chromatographic Techniques for Separation and Identification

Chromatographic methods coupled with mass spectrometry are the cornerstone for the detection and identification of anabolic steroids like trenbolone (B1683226) and its derivatives from various matrices.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Applications

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a preferred method for the analysis of trenbolone and its metabolites, as it often avoids the need for the chemical derivatization required for gas chromatography. nih.gov This technique offers high sensitivity and specificity for quantifying trace amounts of the target compounds.

Sample Preparation: For biological samples like urine or plasma, a sample preparation step is crucial. This typically involves an enzymatic hydrolysis (e.g., using β-glucuronidase) to cleave conjugated metabolites, followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to clean up the sample and concentrate the analytes. nih.govnih.gov

Chromatographic Separation: The separation is commonly performed using a reversed-phase C18 or C8 column. nih.govresearchgate.net A gradient elution with a mobile phase consisting of water and an organic solvent like methanol or acetonitrile, often with additives like formic acid, is used to separate the analytes. nih.govresearchgate.net

Mass Spectrometric Detection: Detection is typically achieved using positive electrospray ionization (ESI+). researchgate.net The mass spectrometer is operated in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. agilent.com In this mode, a specific precursor ion (typically the protonated molecule [M+H]⁺) is selected and fragmented, and one or more specific product ions are monitored for quantification and confirmation. researchgate.netnih.gov

| Compound | Precursor Ion (m/z) | Product Ions (m/z) | Ionization Mode |

|---|---|---|---|

| 17β-Trenbolone | 271.2 | 253.2, 199.1 | ESI+ |

| 17α-Trenbolone (Epitrenbolone) | 271.2 | 253.2, 199.1 | ESI+ |

| Trendione (17-keto-trenbolone) | 269.2 | 251.2, 157.1 | ESI+ |

Note: The above data is illustrative for trenbolone analogs. Specific values for propyltrenbolone would differ based on its molecular weight.

Gas Chromatography-Mass Spectrometry (GC-MS) Considerations

Gas chromatography-mass spectrometry (GC-MS) is another powerful technique for steroid analysis, though it presents specific challenges for trenbolone and its analogs. wada-ama.org The low thermal stability and volatility of these steroids necessitate a derivatization step to produce more stable and volatile compounds suitable for GC analysis. nih.gov

Derivatization: The most common derivatization method is silylation, which involves reacting the steroid with a silylating agent to form a trimethylsilyl (TMS) derivative. usda.gov Reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are frequently used, sometimes in combination with a catalyst like iodine (I₂) or an ion-exchange resin to improve the reaction yield, especially for the sterically hindered hydroxyl group in trenbolone. dshs-koeln.dewashington.edu

GC-MS Analysis: The derivatized sample is injected into the GC, which is typically equipped with a capillary column (e.g., HP-1 or DB-5MS). wiley.comfrontiersin.org The instrument separates compounds based on their boiling points and interaction with the stationary phase. The mass spectrometer then fragments the eluted compounds, and the resulting mass spectrum serves as a molecular fingerprint for identification. usda.gov GC-MS methods have been developed that can achieve detection limits in the low ng/L range. washington.edu

Ultra-High Performance Liquid Chromatography-Time-of-Flight Mass Spectrometry (UHPLC-TOFMS) for Unknown Identification

For the identification of new or unknown "designer" steroids like this compound, high-resolution mass spectrometry (HRMS) techniques such as UHPLC coupled with quadrupole time-of-flight (Q-TOF) mass spectrometry are invaluable. acs.orgnih.gov

Unlike tandem MS (MS/MS) which targets known precursor-product ion transitions, TOF-MS acquires full-scan, high-resolution mass spectra. acs.org This allows for:

Accurate Mass Measurement: HRMS provides highly accurate mass measurements (typically with errors <5 ppm), which enables the determination of the elemental composition of an unknown compound and its fragments. researchgate.net

Retrospective Analysis: Since full-scan data is collected, samples can be re-analyzed retrospectively for new compounds without the need for re-injection. nih.gov

Structural Elucidation: The fragmentation patterns observed in the high-resolution mass spectra, combined with the accurate mass data, provide crucial information for elucidating the structure of novel compounds. nih.gov

This approach is essential for anti-doping and forensic laboratories to identify previously uncharacterized anabolic agents in various samples. acs.orgnih.gov

Spectroscopic Characterization Techniques

Spectroscopic techniques provide fundamental information about the molecular structure and electronic properties of a compound, which is essential for unambiguous identification and characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the definitive structural elucidation of organic molecules, including steroids. wiley.comnih.gov While a complete NMR dataset for this compound is not publicly available, the principles of NMR analysis of steroids are well-documented. researchgate.net

NMR provides detailed information on the chemical structure through:

¹H NMR (Proton NMR): Identifies the number and types of hydrogen atoms in a molecule, their electronic environment, and their connectivity through spin-spin coupling. Studies have used ¹H NMR to identify and quantify trenbolone acetate in seized drug samples. nih.govovid.com

¹³C NMR (Carbon NMR): Determines the number and types of carbon atoms in the molecular skeleton.

2D NMR Techniques: Experiments like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the complete bonding framework of the molecule, including the precise location of substituents. wiley.com

For a novel compound like this compound, NMR would be the definitive technique to confirm the identity and position of the propyl group on the trenbolone skeleton. wiley.com

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is used to analyze molecules containing chromophores—parts of a molecule that absorb light in the UV or visible region. The trenbolone structure contains an extended conjugated system of double bonds (a cross-conjugated trienone system), which acts as a strong chromophore. drugfuture.com

This extended conjugation results in a characteristic strong UV absorbance at a specific wavelength (λmax). For trenbolone, a distinct absorbance maximum is observed at approximately 340-349 nm. drugfuture.comnih.govresearchgate.net UV-Vis spectroscopy can be used for:

Confirmation of the Chromophore: The presence of the absorbance band around 340-350 nm is a strong indicator of the trenbolone backbone.

Quantification: Based on the Beer-Lambert law, the intensity of the absorbance is directly proportional to the concentration of the compound, allowing for its quantification in a solution. nih.gov

Sample Preparation and Derivatization Techniques for Enhanced Analytical Performance

Enzymatic Hydrolysis Procedures

In biological systems, compounds like this compound are often metabolized and conjugated, typically with glucuronic acid or sulfate (B86663), to increase their water solubility and facilitate excretion. To analyze the total amount of the parent compound, a hydrolysis step is required to cleave these conjugates and release the free analyte. Enzymatic hydrolysis is a preferred method due to its mild reaction conditions and high specificity, which minimizes the degradation of the target analyte. nih.govtaylorandfrancis.com

The procedure generally involves incubating the biological sample (e.g., urine or plasma) with specific enzymes. For steroid glucuronides, β-glucuronidase is commonly used. The process is carefully controlled for pH, temperature, and incubation time to ensure complete cleavage of the conjugates. taylorandfrancis.com The choice of enzyme and reaction conditions is critical for efficient hydrolysis. taylorandfrancis.comnih.gov After incubation, the enzyme is typically deactivated, often by a heat treatment, before proceeding to the next step of sample preparation. nih.gov

Key Parameters in Enzymatic Hydrolysis:

Enzyme Selection: The type of enzyme is chosen based on the specific conjugate to be cleaved (e.g., β-glucuronidase for glucuronides).

pH and Temperature: The reaction buffer is adjusted to the optimal pH and temperature for the specific enzyme's activity to maximize hydrolysis efficiency. taylorandfrancis.com

Incubation Time: The duration of the hydrolysis is optimized to ensure the reaction goes to completion.

Enzyme Concentration: The amount of enzyme used can affect the rate and completeness of the reaction.

Liquid-Liquid Extraction Methodologies

Following hydrolysis, Liquid-Liquid Extraction (LLE) is a widely employed technique to isolate this compound from the aqueous biological matrix. longdom.org LLE, also known as solvent extraction, separates compounds based on their differential solubility in two immiscible liquid phases, typically an aqueous phase and an organic solvent. longdom.orgresearchgate.net The primary goal is to transfer the analyte of interest from the sample matrix into the organic solvent, leaving behind polar interfering substances. longdom.org

The choice of the organic solvent is crucial and depends on the polarity of this compound. Solvents like hexane, ethyl acetate, or dichloromethane are often used. longdom.org The efficiency of the extraction is governed by the partition coefficient of the analyte between the two phases. longdom.org To optimize recovery, parameters such as the pH of the aqueous phase can be adjusted. Manipulating the pH can suppress the ionization of certain analytes, making them more soluble in the organic solvent. elementlabsolutions.com The process involves vigorous mixing of the sample with the extraction solvent, followed by separation of the two liquid layers. longdom.org Multiple extractions with fresh solvent may be performed to maximize the recovery of the analyte. longdom.org

| Solvent | Polarity Index | Boiling Point (°C) | Density (g/mL) | Primary Use |

|---|---|---|---|---|

| Hexane | 0.1 | 69 | 0.655 | Extraction of non-polar compounds |

| Ethyl Acetate | 4.4 | 77 | 0.902 | Extraction of moderately polar compounds |

| Dichloromethane | 3.1 | 40 | 1.33 | Extraction of a wide range of organic compounds |

| 1-Octanol | 3.0 | 195 | 0.824 | Used in determining partition coefficients (LogP) |

Chemical Derivatization for Volatility and Detectability

For analysis by Gas Chromatography (GC), compounds must be volatile and thermally stable. gcms.cz Steroids like this compound, which contain polar functional groups such as hydroxyls, often exhibit poor chromatographic behavior due to their low volatility and tendency to adsorb onto the chromatographic column. gcms.czlibretexts.org Chemical derivatization is a technique used to modify these functional groups, thereby increasing the analyte's volatility and improving peak shape and detector response. gcms.czresearchgate.net The process involves reacting the analyte with a derivatizing reagent to replace active hydrogens with non-polar groups. researchgate.net The three most common derivatization methods for GC analysis are silylation, acylation, and alkylation. libretexts.org

Silylation Approaches

Silylation is the most prevalent derivatization technique for GC analysis of steroids. registech.com It involves replacing the active hydrogen of the hydroxyl group in this compound with an alkylsilyl group, most commonly a trimethylsilyl (TMS) group. gcms.czregistech.com The resulting TMS ether is significantly more volatile, less polar, and more thermally stable than the parent compound. registech.com

A variety of silylating reagents are available, with N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) and N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) being among the most common. sigmaaldrich.com Often, a catalyst such as trimethylchlorosilane (TMCS) is added to increase the reactivity of the silylating reagent, especially for sterically hindered hydroxyl groups. sigmaaldrich.com The reaction is typically carried out by heating the dried sample extract with the reagent in a suitable solvent. tcichemicals.com

| Reagent Abbreviation | Full Name | Primary Application |

|---|---|---|

| BSTFA | N,O-bis(trimethylsilyl)trifluoroacetamide | Derivatization of alcohols, phenols, carboxylic acids, and amines |

| MSTFA | N-methyl-N-(trimethylsilyl)trifluoroacetamide | Derivatization of a wide range of compounds; by-products are highly volatile |

| TMCS | Trimethylchlorosilane | Used as a catalyst with other silylating reagents |

| TMSI | N-trimethylsilylimidazole | Highly reactive agent for derivatizing hydroxyl groups |

Acylation Strategies

Acylation is another derivatization method that reduces the polarity of the hydroxyl group on this compound by converting it into an ester. This is achieved by reacting the analyte with an acylating agent, such as an acid anhydride or an acyl halide. The resulting derivatives are less susceptible to adsorption and often exhibit improved chromatographic properties. researchgate.net Acylation can also be used to introduce electrophoric groups (e.g., fluorine atoms) into the molecule, which significantly enhances the sensitivity of detection by electron capture detection (ECD). libretexts.org

Alkylation Procedures

Alkylation involves the replacement of an active hydrogen with an alkyl group. selectscience.net For a compound like this compound, the primary application of alkylation is esterification, where the hydroxyl group is converted into an ether or ester. libretexts.orgresearchgate.net This process decreases the polarity and intermolecular hydrogen bonding of the molecule, leading to increased volatility, which is essential for GC analysis. greyhoundchrom.comnih.gov Alkylation derivatives are generally more stable than their silylated counterparts. libretexts.org Reagents such as dimethylformamide dialkyl acetals can be used for this purpose. researchgate.net

Optimization of Derivatization Parameters (e.g., temperature, time, reagents)

The success of a derivatization reaction is highly dependent on the optimization of several key parameters to ensure a complete and reproducible reaction. sigmaaldrich.com Incomplete derivatization can lead to poor peak shapes, inaccurate quantification, and the appearance of multiple peaks for a single analyte. gcms.cz

Key parameters that require optimization include:

Reagent Selection and Concentration: The choice of derivatizing agent and its concentration must be suitable for the target functional group and the sample matrix. researchgate.net An excess of the reagent is often used to drive the reaction to completion. gcms.cz

Reaction Temperature: Heating can significantly increase the rate of derivatization and the yield of the derivative. gcms.cz However, the temperature must be carefully controlled to avoid thermal degradation of the analyte or the derivative. sigmaaldrich.comresearchgate.net Reaction temperatures can range from room temperature to over 100°C. tcichemicals.comresearchgate.net

Reaction Time: The time required for the reaction to go to completion can vary from minutes to hours. researchgate.netnih.gov The progress of the reaction can be monitored by analyzing aliquots of the mixture at different time points. gcms.cz

Solvent/Catalyst: The choice of solvent can influence the reaction, and catalysts are often employed to enhance the reaction rate, especially for less reactive or sterically hindered functional groups. sigmaaldrich.com

| Parameter | Effect on Derivatization | Considerations for Optimization |

|---|---|---|

| Temperature | Increases reaction rate | Must be below the thermal degradation point of the analyte and derivative. Optimal range is often determined experimentally. researchgate.net |

| Time | Affects the completeness of the reaction | Sufficient time must be allowed for the reaction to reach completion. Can be optimized by analyzing reaction progress over time. nih.gov |

| Reagent Volume/Concentration | Ensures the reaction is driven to completion | An excess is typically used. The optimal ratio of reagent to analyte should be determined. researchgate.net |

| Catalyst | Increases the rate of reaction for sterically hindered groups | The type and concentration of the catalyst can significantly affect the reaction outcome. sigmaaldrich.com |

Biochemical Interaction Mechanisms: Receptor Binding and Cellular Dynamics

Non Clinical Biotransformation Pathways and Metabolite Identification

In Vitro Metabolic Stability Studies

In vitro metabolic stability assays are essential early-stage evaluations to predict the rate of metabolism and intrinsic clearance of a compound. wuxiapptec.combioivt.com These assays measure the disappearance of the parent compound over time when incubated with various liver-derived enzymatic systems. admescope.com The liver is the primary site of drug metabolism, and these models provide a controlled environment to study both Phase I (functionalization) and Phase II (conjugation) reactions. utsouthwestern.edunih.gov

Liver microsomes and S9 fractions are subcellular preparations widely used to investigate metabolic pathways. wuxiapptec.comadmeshop.com Microsomes are vesicles of the endoplasmic reticulum and contain a high concentration of Phase I Cytochrome P450 (CYP450) enzymes. utsouthwestern.eduresearchgate.net They are cost-effective and suitable for high-throughput screening of compounds to assess oxidative metabolism. researchgate.netnih.gov

The S9 fraction is the supernatant obtained after a 9,000g centrifugation of liver homogenate and contains both microsomal and cytosolic enzymes. utsouthwestern.edunih.gov This allows for the study of both Phase I and a broader range of Phase II conjugation reactions (e.g., glucuronidation and sulfation), offering a more comprehensive, though still incomplete, picture of hepatic metabolism compared to microsomes alone. utsouthwestern.eduresearchgate.netnih.gov The choice between these systems depends on the specific metabolic pathways being investigated. researchgate.net

Table 1: Comparison of In Vitro Metabolic Systems

| Feature | Liver Microsomes | Liver S9 Fraction |

|---|---|---|

| Enzyme Content | Primarily Phase I (CYP450s, FMOs) | Phase I (microsomal) and Phase II (cytosolic) enzymes |

| Primary Use | High-throughput screening for Phase I metabolic stability | Broader assessment of Phase I and some Phase II metabolism |

| Complexity | Lower; requires addition of cofactors like NADPH | Higher; contains a mix of microsomal and cytosolic components |

| Cost-Effectiveness | Generally more cost-effective and amenable to automation | Relatively inexpensive and easy to use |

This table provides a general comparison of liver microsomes and S9 fractions for metabolic studies.

Intact hepatocytes are considered the "gold standard" for in vitro metabolism studies because they contain the full complement of hepatic metabolic enzymes and cofactors within a complete cellular structure. utsouthwestern.eduresearchgate.netnih.gov This model allows for the investigation of uptake, metabolism (Phase I and II), and efflux of a compound, providing a more physiologically relevant assessment of metabolic clearance and metabolite formation. utsouthwestern.educelerion.com

Primary hepatocytes, however, have limitations, including finite availability and a tendency to lose metabolic competence and viability over time in traditional 2D cultures. upmbiomedicals.comnih.gov To overcome this, 3D culture models, such as spheroids, have been developed. These models can extend the viability and functionality of hepatocytes for weeks, enabling longer-term studies that are more representative of in vivo conditions. upmbiomedicals.commdpi.com

Role of Cytochrome P450 Enzymes in Propyltrenbolone Metabolism

Cytochrome P450 (CYP450) enzymes are a superfamily of heme-containing proteins that are central to the Phase I metabolism of a vast majority of xenobiotics. bohrium.comnih.govnih.gov Located primarily in the liver, these enzymes catalyze various oxidative reactions, transforming lipophilic compounds into more polar, water-soluble metabolites that can be more easily excreted. youtube.comresearchgate.net

The human CYP450 enzymes most critical for drug metabolism belong to the CYP1, CYP2, and CYP3 families. nih.govnih.gov Identifying which specific CYP450 isoforms are responsible for the metabolism of this compound is a key objective. This is typically achieved through in vitro experiments using a panel of recombinant human CYP enzymes or by using specific chemical inhibitors in human liver microsome incubations. creative-biolabs.comnih.gov Understanding the contribution of each enzyme helps predict potential drug-drug interactions and inter-individual variability in metabolism due to genetic polymorphisms in CYP genes. nih.govyoutube.com

Table 2: Major Human CYP450 Enzymes in Drug Metabolism

| Enzyme | Relative Abundance in Liver | Key Substrates (Examples) |

|---|---|---|

| CYP3A4 | ~30-40% | Statins, Benzodiazepines |

| CYP2D6 | ~2% | Antidepressants, Opioids |

| CYP2C9 | ~20% | NSAIDs, Warfarin |

| CYP2C19 | ~1% | Proton Pump Inhibitors |

| CYP1A2 | ~13% | Caffeine, Theophylline |

This table outlines some of the most significant CYP450 enzymes involved in human drug metabolism. nih.govyoutube.com

Identification and Structural Elucidation of Non-Clinical Metabolites

Following incubation of this compound in in vitro systems, the next critical step is the identification and structural characterization of any resulting metabolites. celerion.comcriver.com This process is essential for understanding the biotransformation pathways and identifying metabolites that may need to be monitored in toxicology studies. criver.com

The primary analytical techniques for this purpose are high-performance liquid chromatography (HPLC) coupled with high-resolution mass spectrometry (HRMS). criver.comfrontiersin.org HRMS provides highly accurate mass measurements of both the parent compound and its metabolites, allowing for the determination of elemental compositions. celerion.comcriver.com Tandem mass spectrometry (MS/MS) is then used to fragment the metabolite ions, providing structural information that helps elucidate the site of metabolic modification (e.g., hydroxylation, oxidation). frontiersin.org For unambiguous structure determination of novel or significant metabolites, isolation of the metabolite followed by analysis using Nuclear Magnetic Resonance (NMR) spectroscopy may be required. researchgate.netresearchgate.net

Table 3: Analytical Techniques for Metabolite Identification

| Technique | Purpose in Metabolite Analysis |

|---|---|

| LC-MS | Separation of metabolites from the parent drug and biological matrix; initial detection. frontiersin.org |

| HRMS | Provides accurate mass measurement for determining elemental composition of metabolites. celerion.comcriver.com |

| MS/MS | Generates fragmentation patterns to help elucidate the chemical structure of metabolites. frontiersin.org |

| NMR Spectroscopy | Provides definitive structural confirmation of isolated metabolites. researchgate.netresearchgate.net |

This table summarizes the key analytical methods used in the structural elucidation of metabolites.

Comparative Metabolism Across Non-Human Species

Significant species differences can exist in the expression levels and catalytic activities of drug-metabolizing enzymes. nih.govnih.govresearchgate.net Therefore, conducting comparative in vitro metabolism studies using liver preparations (microsomes or hepatocytes) from different non-human species (e.g., mouse, rat, dog, monkey) is a standard practice. researchgate.netmdpi.com

The goal of these studies is to determine if the metabolic profile of this compound in preclinical toxicology species is qualitatively and quantitatively similar to that observed in human-derived systems. mdpi.com A species that produces a similar pattern of metabolites, particularly for major human metabolites, is generally considered a more appropriate toxicological model. nih.gov Large discrepancies in metabolic pathways can lead to the formation of unique metabolites in one species but not another, which has significant implications for the interpretation of safety data. nih.govresearchgate.net

Enzymatic Transformation Pathways Prediction and Experimental Validation

The process of biotransformation can be conceptualized as a series of enzymatic conversion steps. researchgate.net Modern drug development often employs computational, or in silico, tools to predict the likely metabolic pathways of a new chemical entity like this compound. nih.govnih.gov These prediction systems use algorithms based on known biotransformation rules and the chemical structure of the compound to forecast potential sites of metabolism and the resulting products. nih.gov

These predictions serve as a guide for experimental work. The in vitro studies described previously (using microsomes, hepatocytes, etc.) are then performed to provide experimental validation. nih.gov Analysts specifically search for the predicted metabolites in the LC-MS data from these experiments. admescope.com This iterative process of prediction followed by experimental confirmation allows for a more efficient and comprehensive mapping of the compound's complete biotransformation pathways. nih.gov

Lack of Scientific Data Precludes Analysis of this compound's Biotransformation

A thorough review of available scientific literature reveals a significant absence of research pertaining to the chemical compound this compound. Specifically, no studies detailing its non-clinical biotransformation pathways or metabolite identification through radiometabolism were found.

Consequently, it is not possible to provide a detailed and scientifically accurate account of the radiometabolism studies in the non-clinical development of this compound as requested. The creation of such content would require speculation and would not be based on verifiable research findings, thus failing to meet the required standards of scientific accuracy.

Therefore, the section on "" focusing on "Radiometabolism Studies in Non-Clinical Development" for this compound cannot be generated at this time due to the absence of foundational research on the compound.

Structure Activity Relationship Sar Investigations

Correlating Structural Modifications with Androgen Receptor Binding Activity

The binding affinity of an anabolic-androgenic steroid to the androgen receptor is a primary determinant of its biological potency. In the case of propyltrenbolone, the key structural modifications relative to its parent compound, trenbolone (B1683226), significantly influence this interaction.

The addition of an alkyl group at the C17α position is a common modification in synthetic AAS to enhance oral bioavailability by sterically hindering enzymatic oxidation of the 17β-hydroxyl group. nih.gov However, the size of this alkyl group is a critical factor in determining the compound's androgenic activity. While smaller alkyl groups like methyl or ethyl can maintain or slightly decrease AR binding affinity compared to the non-alkylated parent steroid, larger substituents have a more pronounced effect. nih.govwikipedia.org

Studies on various AAS have demonstrated that extending the C17α alkyl chain beyond an ethyl group generally leads to a reduction in androgen receptor agonist activity. wikipedia.orgwikipedia.org In some instances, this modification can even convert the steroid into an androgen receptor antagonist. wikipedia.orgwikipedia.org For example, topterone (B108639) (17α-propyltestosterone) is known to possess anti-androgenic properties. wikipedia.org This suggests that the propyl group in this compound likely sterically hinders the optimal binding conformation within the ligand-binding pocket of the androgen receptor, thereby reducing its affinity and agonist potential compared to trenbolone or its methyl and ethyl counterparts.

The trenbolone structure itself, with its conjugated double bonds at positions 4, 9, and 11, contributes to a high affinity for the androgen receptor. These features create a planar and rigid A-ring and B-ring structure that is favorable for receptor binding. However, the introduction of the bulky propyl group at C17α is expected to be the dominant factor in modulating the final binding affinity of this compound.

| Compound | C17α-Substituent | Expected Relative AR Binding Affinity |

| Trenbolone | H | High |

| Methyltrenbolone | Methyl | High |

| Ethyltrenbolone | Ethyl | Moderate to High |

| This compound | Propyl | Low to Moderate |

| Topterone | Propyl | Low (Antagonist) |

Quantitative Structure-Activity Relationship (QSAR) Modeling Approaches

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of chemical compounds based on their molecular structures. chemrxiv.orgnih.gov For anabolic-androgenic steroids, QSAR models have been developed to correlate various physicochemical and structural descriptors with androgen receptor binding affinity. chemrxiv.orgnih.gov

Hydrophobicity: A certain degree of lipophilicity is generally favorable for steroid-receptor interactions.

Bulkiness/Steric Factors: As discussed previously, the size and shape of substituents, particularly at the C17α position, can significantly impact binding. QSAR models can quantify this effect.

Hydrogen Bonding: The presence of hydrogen bond donors and acceptors, such as the 17β-hydroxyl group and the 3-keto group, are important for specific interactions with amino acid residues in the AR ligand-binding domain. nih.gov

Electronic Properties: The distribution of electron density within the molecule can influence its interaction with the receptor.

| QSAR Descriptor | Influence on AR Binding Affinity | Application to this compound |

| Molecular Shape | High | The bulky propyl group alters the overall shape, likely leading to a poorer fit in the AR binding pocket. |

| Hydrophobicity | Moderate | The addition of the propyl group increases lipophilicity, which may have a complex effect on binding. |

| Electronic Properties | Moderate | The electron-donating nature of the alkyl group can influence local electronic environments. |

| Hydrogen Bonding | High | The essential 17β-hydroxyl group is present, but its interaction may be sterically hindered by the adjacent propyl group. |

Influence of Molecular Substructures on Biochemical Interactions

The biochemical interaction of this compound with the androgen receptor is a complex interplay of its various molecular substructures with the amino acid residues of the receptor's ligand-binding domain.

The Steroid Core: The unique tri-ene structure of the trenbolone core (double bonds at C4-5, C9-10, and C11-12) results in a planar and rigid molecule. This planarity is generally favorable for high-affinity binding to the androgen receptor.

The C3-Keto Group: The ketone group at the C3 position is a common feature of many potent androgens and is involved in important hydrogen bonding interactions within the AR ligand-binding pocket.

The 17β-Hydroxyl Group: This hydroxyl group is considered essential for androgenic activity, forming a crucial hydrogen bond with specific amino acid residues (such as Gln711 and Arg752) in the AR ligand-binding domain, which helps to stabilize the active conformation of the receptor.

The C17α-Propyl Group: This is the most influential substructure in differentiating this compound from other trenbolone derivatives. Its bulkiness is likely to cause steric clashes with amino acid residues lining the ligand-binding pocket. This steric hindrance can prevent the steroid from achieving the optimal orientation required for high-affinity binding and efficient receptor activation. In some cases, such bulky substituents can induce a conformational change in the receptor that is different from that induced by an agonist, potentially leading to antagonistic activity. wikipedia.orgwikipedia.org

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for assessing Propyltrenbolone’s receptor binding affinity and selectivity?

- Methodological Answer : Use competitive binding assays (e.g., radioligand displacement) with controlled receptor isoforms to quantify affinity. Include positive/negative controls (e.g., Trenbolone for comparison) and validate results via dose-response curves. Statistical significance thresholds (e.g., p < 0.05) must align with instrument precision, avoiding overreporting of decimal places . Replicate experiments across independent labs to address variability in cell culture conditions or receptor preparation .

Q. How can researchers optimize analytical methods (e.g., HPLC, LC-MS) to quantify this compound purity in synthesized samples?

- Methodological Answer : Calibrate instruments using certified reference standards and validate methods via spike-recovery tests. Report retention times, detection limits, and column specifications (e.g., C18 reverse-phase). Follow NIH guidelines for documenting batch-to-batch variability and chromatographic conditions (mobile phase, flow rate) to ensure reproducibility .

Q. What in vitro models are most suitable for preliminary screening of this compound’s anabolic activity?

- Methodological Answer : Use skeletal muscle cell lines (e.g., C2C12 myotubes) with androgen receptor (AR)-specific reporters. Measure hypertrophy markers (e.g., myosin heavy chain) and compare to AR antagonists (e.g., flutamide) to confirm specificity. Include metabolic stability assays (e.g., liver microsomes) to assess bioavailability .

Advanced Research Questions

Q. How should contradictory data between in vivo and in vitro models of this compound’s metabolic effects be resolved?

- Methodological Answer : Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling to reconcile disparities. Measure active metabolite concentrations in plasma/tissue via LC-MS and correlate with transcriptional activity (e.g., qPCR for AR-responsive genes). Use longitudinal study designs to account for temporal metabolic shifts .

Q. What strategies mitigate confounding variables in long-term toxicity studies of this compound?

- Methodological Answer : Implement randomized block designs with age- and sex-matched cohorts. Control for diet, housing conditions, and circadian rhythms. Use blinded histopathological assessments and predefine exclusion criteria (e.g., outlier organ weight thresholds). Apply multivariate regression to isolate compound-specific effects .

Q. How can researchers validate this compound’s hypothesized non-genomic signaling pathways?

- Methodological Answer : Combine AR-knockout models with rapid-response assays (e.g., calcium flux, kinase activation). Use proteomic profiling (e.g., phospho-antibody arrays) to identify transient signaling events. Validate findings with selective inhibitors (e.g., PI3K/Akt blockers) and cross-reference with transcriptomic data .

Q. What statistical approaches are optimal for analyzing dose-dependent effects of this compound on gene expression networks?

- Methodological Answer : Apply hierarchical clustering or weighted gene co-expression analysis (WGCNA) to RNA-seq datasets. Use false discovery rate (FDR) corrections for multiple comparisons and report effect sizes (e.g., fold-change with 95% CI). Validate key nodes via CRISPR/Cas9 knockouts .

Data Reporting and Replication Guidelines

-

Tabular Data Standards :

Parameter Method N Mean ± SD Statistical Test Receptor IC₅₀ Radioligand assay 6 12.3 ± 1.8 nM One-way ANOVA Plasma half-life LC-MS 8 4.2 ± 0.7 hr Nonlinear regression -

Replication Criteria : Document sample size justification, inclusion/exclusion criteria, and raw data deposition (e.g., public repositories) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。